Dehydroaripiprazole
Overview
Description
Dehydroaripiprazole, also known as DM-14857, is the active metabolite of aripiprazole, an antipsychotic drug. Aripiprazole is metabolized by the enzymes CYP3A4 and CYP2D6, primarily forming this compound. This compound exhibits antipsychotic activity equivalent to aripiprazole .
Biochemical Analysis
Biochemical Properties
Dehydroaripiprazole interacts with various enzymes and proteins. It has been shown to inhibit respiratory complex I through its ubiquinone-binding channel . This interaction can lead to mitochondrial toxicity, inducing robust declines in cellular ATP and viability .
Cellular Effects
This compound has a profound impact on cellular processes. It induces mitochondrial toxicity, leading to a significant decrease in cellular ATP and viability . This effect is more pronounced in ventral midbrain neurons than in forebrain neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly inhibiting respiratory complex I through its ubiquinone-binding channel . This inhibition leads to mitochondrial toxicity and a decrease in cellular ATP .
Temporal Effects in Laboratory Settings
Over time, this compound has been shown to induce robust declines in cellular ATP and viability . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 into several components . These metabolic features suggest that co-administration of this compound with CYP3A4 or CYP2D6 inhibitors may potentially affect the compound’s pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydroaripiprazole is synthesized through the dehydrogenation of the quinolone ring in aripiprazole. The process involves the use of specific reagents and conditions to achieve the desired transformation. The detailed synthetic route includes the following steps:
Starting Material: Aripiprazole
Reagents: Specific dehydrogenating agents
Conditions: Controlled temperature and pressure to facilitate the dehydrogenation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Dehydroaripiprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to aripiprazole or other reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Dehydroaripiprazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of aripiprazole and its metabolites.
Biology: Studied for its interactions with various biological targets, including serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Mechanism of Action
Dehydroaripiprazole exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on serotonin receptors, particularly the 5-HT1A receptor, with a high affinity (Ki = 4.2 nM). The compound modulates neurotransmitter activity, leading to its antipsychotic effects. The pathways involved include the serotonin and dopamine pathways, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound of dehydroaripiprazole, used as an antipsychotic agent.
This compound-d8: A deuterium-labeled analog of this compound used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific metabolic formation from aripiprazole and its equivalent antipsychotic activity. Unlike other metabolites, it retains the therapeutic efficacy of the parent compound, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONPRYEWWPREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156225 | |
Record name | Dehydroaripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-25-4 | |
Record name | Dehydroaripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroaripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129722-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dehydroaripiprazole exert its therapeutic effect?
A1: Similar to aripiprazole, this compound exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , ] This means it can both activate and block these receptors, potentially leading to a more balanced modulation of dopamine and serotonin signaling in the brain, which is thought to contribute to its antipsychotic effects.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C23H27ClN4O2 and a molecular weight of 426.94 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, various spectroscopic techniques, including ultraviolet (UV) spectroscopy and mass spectrometry, have been utilized to characterize and quantify this compound in biological samples. [, , , ] These techniques provide information about the compound's structure and allow for its detection and measurement in different matrices.
Q4: How stable is this compound under various storage conditions?
A4: Research suggests that this compound is stable in dried blood spots stored at different temperatures (4°C, -80°C, room temperature) for varying durations (10 days, 1 month). [] Further investigation is needed to determine its stability in other matrices and under different conditions.
Q5: How is this compound metabolized and eliminated from the body?
A5: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, with some contribution from CYP2D6. [, , ] These enzymes convert it into inactive metabolites, which are then excreted from the body.
Q6: Do genetic variations in CYP enzymes affect this compound levels?
A6: Yes, genetic polymorphisms in CYP2D6, particularly the CYP2D6*10 allele prevalent in Asian populations, have been shown to influence this compound plasma concentrations. [, ] Individuals with certain CYP2D6 variations may exhibit altered metabolism and require dose adjustments.
Q7: Can other medications interfere with this compound metabolism?
A7: Yes, co-administration of this compound with drugs that induce or inhibit CYP3A4 or CYP2D6 can alter its plasma concentrations. [, , , , , , , ] For example, carbamazepine, a CYP3A4 inducer, significantly reduces plasma levels of both aripiprazole and this compound. [] Conversely, CYP2D6 inhibitors like paroxetine can increase aripiprazole levels. []
Q8: Does this compound interact with drug transporters?
A8: Aripiprazole and this compound have shown inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), drug efflux transporters in the intestine and blood-brain barrier. [, , ] This interaction could potentially lead to altered absorption and distribution of co-administered drugs that are substrates of these transporters.
Q9: What preclinical models have been used to study this compound?
A9: Preclinical studies have utilized various models, including isolated rat liver microsomes and knockout mouse models, to investigate this compound's metabolism, pharmacokinetics, and potential drug interactions. [, , ] These models provide valuable insights into the compound's behavior in vivo.
Q10: What analytical methods are commonly used to measure this compound concentrations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and tandem mass spectrometry (MS/MS), are widely employed for the quantification of this compound in biological matrices like plasma, serum, and dried blood spots. [, , , ]
Q11: Have these analytical methods been validated for accuracy and reliability?
A11: Yes, researchers have validated the analytical methods used to measure this compound concentrations according to established bioanalytical guidelines. [, ] These validations ensure the accuracy, precision, specificity, and reliability of the methods for research and clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.